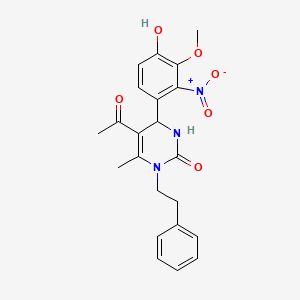

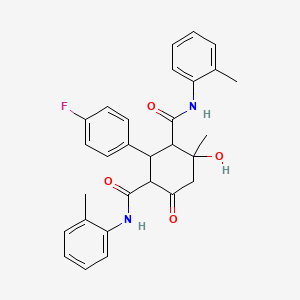

![molecular formula C16H18N4S B4052843 5-ALLYL-3-(SEC-BUTYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4052843.png)

5-ALLYL-3-(SEC-BUTYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Vue d'ensemble

Description

The compound “5-allyl-3-(sec-butylthio)-5H-[1,2,4]triazino[5,6-b]indole” is a derivative of 5H-1,2,4-triazino[5,6-b]-indoles . These derivatives are known to demonstrate a broad spectrum of antiparasitic, antifungal, antibacterial, and antihypertensive activities .

Synthesis Analysis

The synthesis of new fused systems of triazino [5,6- b ]indole starts with the preparation of 3-amino [1,2,4]-triazino [5,6- b ]indole 1 by the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . The intermediate compound 1 then reacts with aldehyde, ethyl chloroformate, triethyl orthoformate, and ninhydrine to give new heterotetracyclic nitrogen systems .Molecular Structure Analysis

The structure of the compound was confirmed by its IR, 1 H, and 13 C-NMR data .Chemical Reactions Analysis

The intermediate compound 1 reacted with aldehyde, ethyl chloroformate, triethyl orthoformate, and ninhydrine and gave new heterotetracyclic nitrogen systems . New fused indole systems were synthesized in the reaction of the intermediate 1 with bifunctional compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemical compound 5-allyl-3-(sec-butylthio)-5H-[1,2,4]triazino[5,6-b]indole, related to various research areas, primarily involves studies on its synthesis and regioselectivity in cyclization reactions. Research indicates a focused interest in the synthesis processes, including halocyclization and regioselective cyclization reactions, which are pivotal for understanding its chemical behavior and potential applications in more complex chemical syntheses or as intermediates in pharmaceutical development.

Halocyclization and One-Pot Synthesis : The synthesis of 5-allyl-3-(sec-butylthio)-5H-[1,2,4]triazino[5,6-b]indole was explored through halocyclization, which involved the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in a NaOH–H2O–DMSO system. This process also included a one-pot synthesis from isatin-β-thiosemicarbazide, leading to the synthesis of halomethyl-3,10-dihydro-2H-[1,3]thiazolo[3',2':2,3][1,2,4]-triazino[5,6-b]indolium halides (Kim & Zhuravlyova, 2010).

Regioselectivity in Cyclization : Studies on the regioselectivity of cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles have been conducted. This research has led to the synthesis of various derivatives through interactions with iodine and the influence of concentrated sulfuric acid, highlighting the versatility of these compounds in producing linear and angular annelated products (Vasˈkevich et al., 2011).

Chemical Behavior and Structural Analysis

Further exploration into the direction of heterocyclization reactions of these compounds reveals intricate details about their chemical behavior and structural characteristics. These insights are crucial for potential applications in creating new materials or molecules with specific desired properties.

- Direction of Heterocyclization Reaction : X-ray structural analysis has provided valuable information on the direction of iodocyclization and heterocyclization processes. Such analyses help in understanding the regioselectivity and mechanistic pathways, which are fundamental for designing synthesis strategies for new derivatives with potential biological or material applications (Rybakova et al., 2013).

Mécanisme D'action

A common cause of resistance to kanamycin (KAN) in tuberculosis is overexpression of the enhanced intracellular survival (Eis) protein. Eis is an acetyltransferase that multiacetylates KAN and other aminoglycosides, rendering them unable to bind the bacterial ribosome . A series of substituted 1,2,4-triazino [5,6 b ]indole-3-thioether molecules were identified as effective Eis inhibitors .

Orientations Futures

Propriétés

IUPAC Name |

3-butan-2-ylsulfanyl-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-4-10-20-13-9-7-6-8-12(13)14-15(20)17-16(19-18-14)21-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPXILZPYAHAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

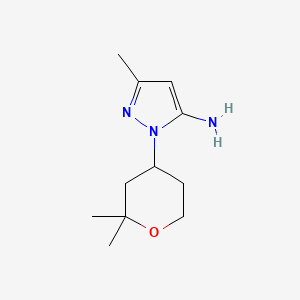

![2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B4052765.png)

![N-[2-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B4052767.png)

![6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4052779.png)

![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4052786.png)

![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate](/img/structure/B4052787.png)

![5-fluoro-2-{4-[2-(prop-2-yn-1-yloxy)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B4052790.png)

![5-bromo-N-[2-(butan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4052832.png)

![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B4052854.png)